

YTP-17: A Technical Guide to its Impact on Oncogenic Signaling

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Compound of Interest

Compound Name: YTP-17

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This technical guide provides an in-depth overview of **YTP-17**, a potent and orally active small molecule inhibitor of the YAP-TEAD protein-protein interaction. This document details the mechanism of action of **YTP-17**, its impact on oncogenic signaling pathways, and provides a summary of its preclinical efficacy. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.

Introduction to YTP-17 and its Therapeutic Rationale

YTP-17 is a novel therapeutic agent that targets the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.^{[1][2][3]} Dysregulation of this pathway is a key driver in the development and progression of various cancers.^{[1][3]} The primary oncogenic output of the Hippo pathway is mediated by the transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ.^{[2][4]} In many cancers, the Hippo pathway is inactivated, leading to the translocation of YAP/TAZ into the nucleus.^{[2][4]} Once in the nucleus, YAP/TAZ bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation, survival, and metastasis.^{[4][5]}

YTP-17 functions as a direct inhibitor of the protein-protein interaction between YAP and TEAD, thereby blocking the formation of the oncogenic transcriptional complex.^[6] This mechanism offers a promising therapeutic strategy for cancers dependent on YAP/TAZ-TEAD signaling.

Mechanism of Action: Targeting the YAP-TEAD Interface

YTP-17 is an orally active inhibitor of the YAP-TEAD protein-protein interaction. By binding to TEAD, **YTP-17** prevents its association with YAP, thereby inhibiting the transcription of downstream target genes responsible for tumor growth and survival.

Signaling Pathway Diagram

Caption: The Hippo Signaling Pathway and the inhibitory action of **YTP-17**.

Quantitative Data Summary

The following tables summarize the key quantitative data for **YTP-17**'s in vitro and in vivo activities.

Table 1: In Vitro Inhibitory and Antiproliferative Activity of **YTP-17**

Assay Type	Target/Cell Line	IC50 (nM)	Reference
TR-FRET Assay	YAP-TEAD Interaction	4	[6]
Cell Proliferation Assay	NCI-H2052 (Mesothelioma)	45	[6]

Table 2: In Vivo Antitumor Efficacy of **YTP-17**

Animal Model	Cell Line	Treatment	Dosing Schedule	Result	Reference
Xenograft Mouse Model	NCI-H226 (Lung Squamous Cell Carcinoma)	YTP-17 (60 mg/kg)	Oral gavage, once daily for 2 weeks	45% reduction in tumor volume	[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for YAP-TEAD Interaction

This assay is designed to quantify the inhibitory effect of **YTP-17** on the protein-protein interaction between YAP and TEAD.

Materials:

- Recombinant human YAP and TEAD proteins
- TR-FRET donor and acceptor fluorophore-labeled antibodies specific for YAP and TEAD
- Assay buffer (e.g., PBS with 0.1% BSA)
- 384-well low-volume microplates
- TR-FRET compatible microplate reader

Protocol:

- Prepare a serial dilution of **YTP-17** in the assay buffer.
- In a 384-well plate, add the diluted **YTP-17**, recombinant YAP and TEAD proteins, and the donor and acceptor-labeled antibodies.
- Incubate the plate at room temperature for the recommended time to allow for protein-protein interaction and antibody binding.
- Measure the TR-FRET signal using a microplate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (donor) and 665 nm (acceptor).
- Calculate the ratio of the acceptor to donor fluorescence.

- Plot the fluorescence ratio against the log of the **YTP-17** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation (Resazurin) Assay

This assay measures the antiproliferative activity of **YTP-17** on cancer cell lines.

Materials:

- NCI-H2052 human mesothelioma cell line
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **YTP-17** stock solution
- Resazurin sodium salt solution
- 96-well cell culture plates
- Fluorescence microplate reader

Protocol:

- Seed NCI-H2052 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare a serial dilution of **YTP-17** in the complete cell culture medium.
- Remove the old medium from the wells and add the medium containing the different concentrations of **YTP-17**. Include vehicle-only control wells.
- Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
- Add Resazurin solution to each well to a final concentration of 10% of the total volume.
- Incubate the plate for 2-4 hours at 37°C.
- Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.

- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Plot the percentage of viability against the log of the **YTP-17** concentration and determine the IC50 value.

In Vivo Xenograft Mouse Model

This protocol outlines the procedure for evaluating the antitumor efficacy of **YTP-17** in a xenograft mouse model.

Materials:

- NCI-H226 human lung squamous cell carcinoma cell line
- Immunocompromised mice (e.g., BALB/c nude mice)
- Matrigel
- **YTP-17** formulation for oral gavage
- Calipers for tumor measurement

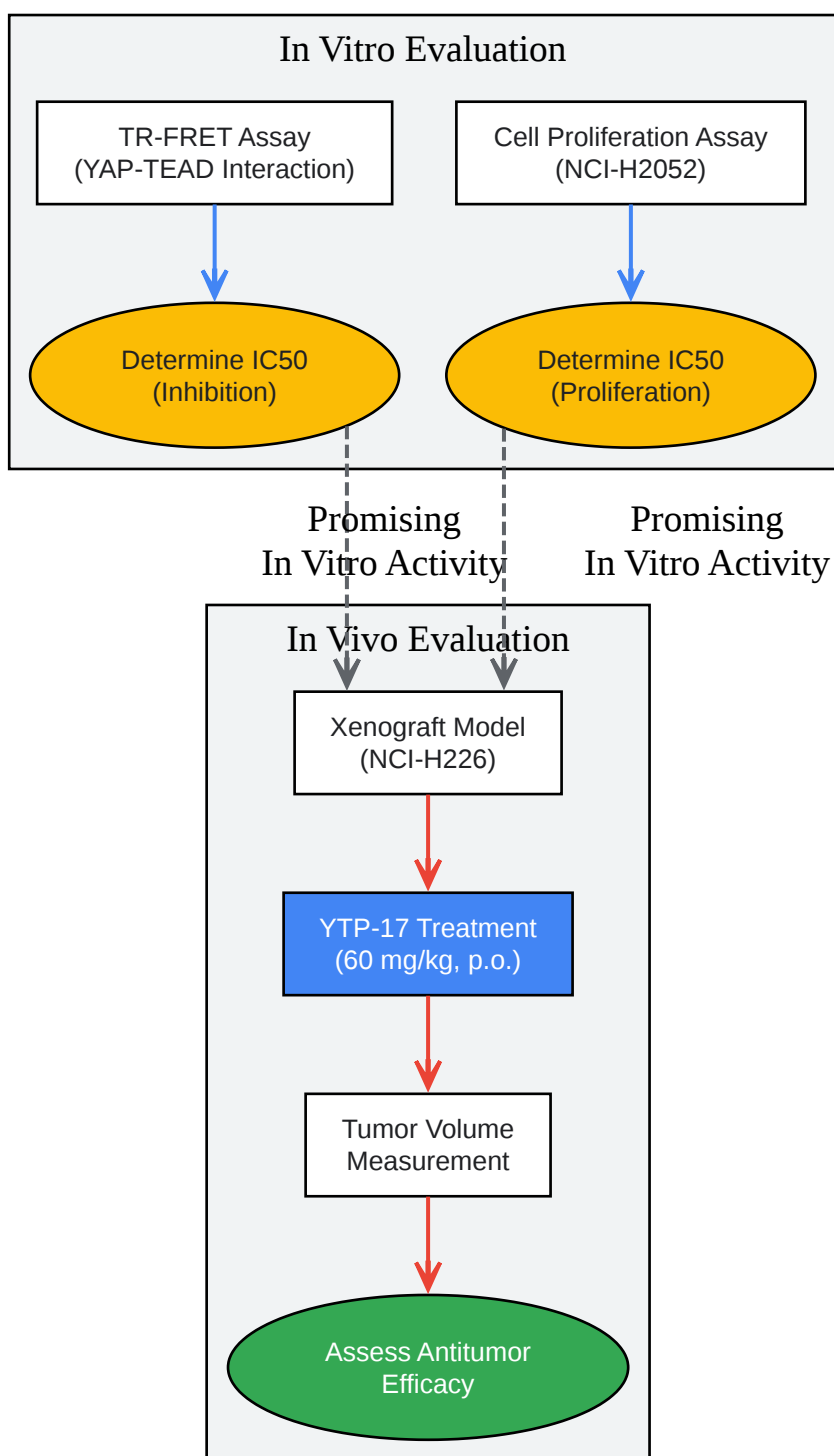
Protocol:

- Harvest NCI-H226 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
- Subcutaneously inject approximately 5×10^6 cells into the flank of each mouse.^[7]
- Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer **YTP-17** (60 mg/kg) or the vehicle control to the respective groups via oral gavage once daily for 14 consecutive days.
- Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.

- At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
- Compare the tumor volumes between the **YTP-17** treated and control groups to determine the percentage of tumor growth inhibition.

Logical and Experimental Workflows

Experimental Workflow for Preclinical Evaluation of YTP-17



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Caption: Preclinical evaluation workflow for **YTP-17**.

Conclusion

YTP-17 is a promising preclinical candidate that effectively targets the YAP-TEAD protein-protein interaction, a key node in oncogenic signaling. Its potent in vitro activity against YAP-TEAD and cancer cell proliferation, coupled with significant in vivo antitumor efficacy, underscores its potential as a novel therapeutic for cancers driven by the Hippo pathway. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic applications of **YTP-17**.

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